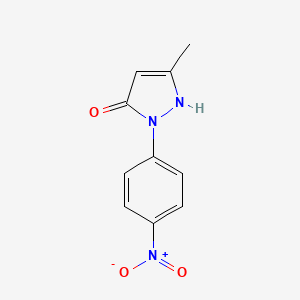

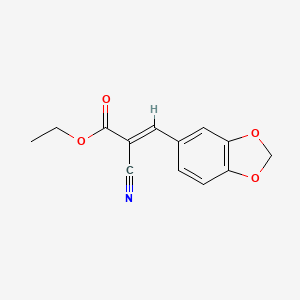

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

Overview

Description

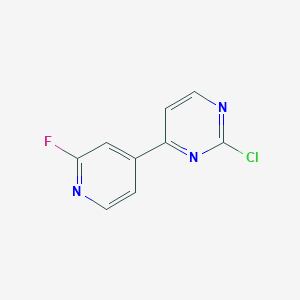

The compound "3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse range of biological activities and applications in various fields, including materials science and analytical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclization reactions and the use of various catalysts. For instance, the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst leads to the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, as reported in one of the studies . Another study describes a green synthesis method for a related compound, (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, using a coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as NMR, IR, and X-ray diffraction. For example, the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were established by X-ray diffraction . Similarly, the structure of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was confirmed by X-ray diffraction, and its molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The study on 1-phenyl-3-methyl-4-benzoylpyrazol-5-one highlights its potential as a reagent for the detection and solvent extraction of metal ions, indicating its reactivity towards certain chemical species .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their detonation properties, are of interest in the field of high-energy density materials. Theoretical studies on substituted 3,4,5-trinitro-1H-pyrazoles have shown that their calculated energy of explosion, density, and detonation performance are comparable to well-known explosives like RDX and HMX . Additionally, the influence of functional groups on the tautomeric behavior and energy band gaps of pyrazole derivatives has been studied, revealing that these properties are significantly affected by the nature of the substituents .

Scientific Research Applications

Corrosion Inhibition in Petroleum Industry

The compound 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol and its derivatives have been explored for their application in the petroleum industry, particularly in oil well stimulation processes. Research indicates that these compounds can significantly mitigate corrosion in N80 steel used in acidizing environments. In a study, the efficiency of these derivatives in corrosion inhibition was examined through various techniques like electrochemical impedance spectroscopy, potentiodynamic polarization, and surface analysis methods. The results demonstrated a high protection efficiency, indicating the compound's potential as a corrosion inhibitor in acidic environments typical of oil well operations (Singh et al., 2020).

Regiocontrolled Methylation in Synthesis

The compound's structure has been a subject of interest in studies focusing on regiocontrolled methylation, which is a significant process in chemical synthesis. This approach is beneficial in creating specific molecular structures with potential pharmaceutical applications. For instance, the regiocontrolled methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols led to the development of polyfluorinated antipyrine analogs, demonstrating the compound's versatility in synthetic organic chemistry (Nemytova et al., 2018).

Analysis in Crystallography

Crystallography studies have utilized derivatives of this compound to understand molecular structures and interactions. For example, research has been conducted on the hydrogen-bonded sheets and chains in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, a compound closely related to this compound. These studies provide insights into the molecular and electronic structures of these compounds, contributing to a deeper understanding of chemical bonding and interactions (Portilla et al., 2007).

Synthesis of Biologically Active Compounds

This compound and its derivatives have been used in synthesizing biologically active compounds. For example, a study reported the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) using cellulose sulfuric acid, an environmentally friendly catalyst. This process is notable for its high yields, short reaction times, and minimal environmental impact. Such synthetic pathways are significant in the field of green chemistry and for the production of compounds with potential biological activities (Mosaddegh et al., 2010).

Safety and Hazards

properties

IUPAC Name |

5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-7-6-10(14)12(11-7)8-2-4-9(5-3-8)13(15)16/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUNZAYBJWRPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)